molecular formula C15H16FN3OS B2628456 N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide CAS No. 450342-63-9

N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide

Cat. No. B2628456
M. Wt: 305.37
InChI Key: FIKZHGALLJVAET-UHFFFAOYSA-N
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Description

“N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide” is a compound that belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .


Synthesis Analysis

The synthesis of such compounds is often monitored by thin layer chromatography . The in vitro cytotoxic efficiency of the synthesized derivatives can be measured, with some derivatives showing excellent cytotoxic activity .


Molecular Structure Analysis

The molecular structure of this compound involves a nitrogen-based hetero-aromatic ring structure . This structure is a remarkable scaffold for the synthesis and development of many new promising drugs .


Chemical Reactions Analysis

Pyrazoles, such as this compound, are heterocyclic chemical compounds. They have confirmed biological as well as pharmacological activities . These activities include antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can be predicted using various methods. For example, the boiling point can be predicted to be 630.4±55.0 °C and the density can be predicted to be 1.19±0.1 g/cm3 .

Scientific Research Applications

Synthesis and Structural Characterization

  • The synthesis of various derivatives of pyrazole and thiophene, incorporating pyrimidine rings, has been reported. These compounds demonstrate moderate antimicrobial activity (Farag, Kheder, & Mabkhot, 2009).
  • Research on copper(II) chloride adducts with pyrazole compounds, including the 4-fluorophenyl derivative, has been conducted, providing insights into their structural characteristics (Bonacorso et al., 2003).
  • Studies on the crystal structures of N-substituted pyrazolines, including 3-(4-fluorophenyl) derivatives, have been performed. These studies contribute to understanding the molecular geometry and interactions within these compounds (Loh et al., 2013).

Biological Activity and Applications

  • A series of fluorinated phenyl styryl ketones and N-phenyl pyrazolins, including derivatives with 4-fluorophenyl groups, have been synthesized and evaluated for their anti-inflammatory activities. These studies highlight the potential therapeutic applications of these compounds (Nargund, Hariprasad, & Reedy, 1992).
  • Research on novel fluorine-containing pyrazole-based thiazole derivatives has been conducted, focusing on their antimicrobial properties. These findings are significant in the context of developing new antimicrobial agents (Desai et al., 2012).
  • Synthesis of pyrazole, pyridine, and other derivatives incorporating a pyrimidine moiety has been explored, with potential applications in drug development and chemical synthesis (Kheder, Mabkhot, & Farag, 2008).

Miscellaneous Applications

  • A study on the selective fluorometric sensing of Hg2+ using a pyrazoline derivative highlights the compound's potential in environmental monitoring and detection of heavy metals (Bozkurt & Gul, 2020).

Future Directions

The future directions of research on this compound could involve further exploration of its biological and pharmacological activities. Pyrazoles and their derivatives have been the focus of recent research due to their confirmed biological activities , and this compound could be included in such research.

properties

IUPAC Name

N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3OS/c1-2-3-14(20)17-15-12-8-21-9-13(12)18-19(15)11-6-4-10(16)5-7-11/h4-7H,2-3,8-9H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIKZHGALLJVAET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=C2CSCC2=NN1C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide

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